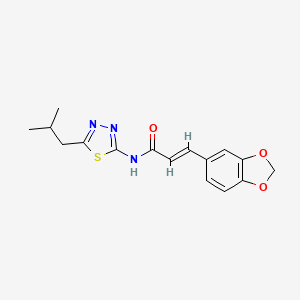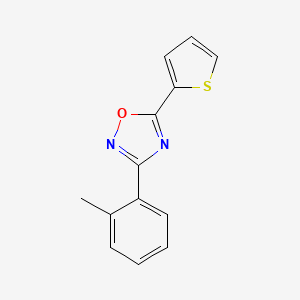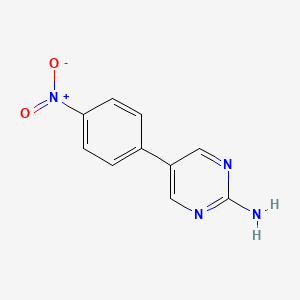![molecular formula C18H20N2O3S B5754905 methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)
methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioamide derivative of phenylacetate and has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development.
Mécanisme D'action
The mechanism of action of methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is not fully understood. However, studies have suggested that the compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has been found to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, which can lead to cell death. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has shown promising results in scientific research, particularly in the field of cancer treatment. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate. One potential direction is to further investigate the mechanism of action of the compound and to identify the specific enzymes that it targets. This could lead to the development of more targeted and effective anticancer therapies. Another direction is to explore the potential applications of the compound in other areas, such as drug development and the treatment of other diseases. Overall, the research on methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is an exciting and promising area of study that has the potential to lead to significant advancements in the field of medicine.
Méthodes De Synthèse
The synthesis of methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction of 2-methoxybenzylamine with carbon disulfide to form the thioamide intermediate. This intermediate is then reacted with 4-chlorophenylacetic acid in the presence of a base to yield the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has shown potential in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential in preventing the growth and spread of cancer.
Propriétés
IUPAC Name |
methyl 2-[4-[(2-methoxyphenyl)methylcarbamothioylamino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-6-4-3-5-14(16)12-19-18(24)20-15-9-7-13(8-10-15)11-17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIDHZIOJAWQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(2-methoxybenzyl)carbamothioyl]amino}phenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)
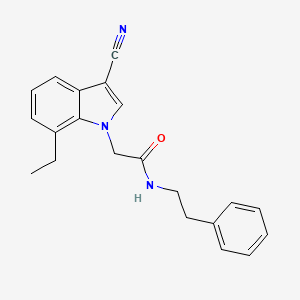
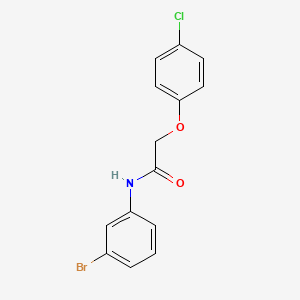
![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)
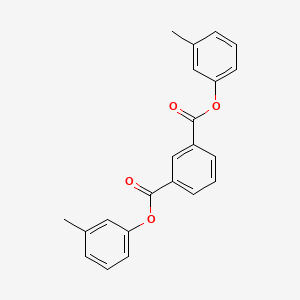
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
